molecular formula C8H6N2S2 B1322362 4-(4-Pyridinyl)thiazole-2-thiol CAS No. 77168-63-9

4-(4-Pyridinyl)thiazole-2-thiol

Cat. No. B1322362
CAS RN: 77168-63-9
M. Wt: 194.3 g/mol
InChI Key: LEQNUYXXLYRUNY-UHFFFAOYSA-N
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Description

4-(4-Pyridinyl)thiazole-2-thiol is a compound that belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds containing a five-membered ring with one sulfur atom, one nitrogen atom, and a pyridinyl group attached to the thiazole ring. This compound is of interest due to its potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. One approach involves the use of pyridinium 1,4-zwitterionic thiolates, which can be reacted with different reagents to yield substituted thiazoles . For instance, a one-pot three-component reaction using 2-bromoacetyl pyridine as a starting precursor has been reported to produce 2-thiazolyl pyridines . Additionally, the synthesis of thiazolo[3,2-a]pyridinium 2-thiolates has been achieved by reacting 2-X-N-phenacylpyridinium salts with carbon disulfide in the presence of triethylamine .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be elucidated using various spectroscopic techniques such as FT-IR, NMR, and mass spectrometry . X-ray diffraction analysis has been used to determine the three-dimensional structure of thiazolo[3,2-a]pyridinium 2-thiolates, providing insight into the crystallographic parameters and intermolecular interactions .

Chemical Reactions Analysis

Thiazole derivatives can undergo selective aromatic nucleophilic substitution reactions. For example, conditions have been found for the selective substitution of bromine atoms by oxygen and nitrogen nucleophiles in dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine, whereas thiols form bis-derivatives . Furthermore, thiazole compounds can participate in cycloaddition reactions, as demonstrated by the [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of substituents on the thiazole ring can affect the compound's reactivity and biological activity. For example, 4-pyridine substituted thiazole derivatives have shown potent antimicrobial activity, which is attributed to their chemical reactivity potentials evaluated by DFT and their biological activity determined by MIC methods . The radical scavenger activity of thiazolidin-4-ones derived from pyridine has also been reported, indicating the potential for antioxidant applications .

Scientific Research Applications

  • Organic Synthesis and Coordination Chemistry

    • Application Summary : 4-(4-Pyridinyl)thiazole-2-thiol is commonly used in organic synthesis and coordination chemistry . It can act as a ligand to form complexes with transition metals, and it can also be used as a catalyst or intermediate .
  • Synthesis of Novel Thiazolidine and Azetidinone Derivatives

    • Application Summary : 4-(4-Pyridinyl)thiazole-2-thiol is used as a reactant to synthesize novel thiazolidine derivatives and azetidinone derivatives . These derivatives have shown antiproliferative activity and inhibitory activity against the proliferation of the MCF-7 breast cancer cell line .
    • Results or Outcomes : The synthesized thiazolidine and azetidinone derivatives have shown promising results in inhibiting the proliferation of the MCF-7 breast cancer cell line .
  • Pharmaceutical Research
    • Application Summary : 4-(4-Pyridinyl)thiazole-2-thiol is used in pharmaceutical research for the synthesis of novel thiazolidine derivatives and azetidinone derivatives . These derivatives have shown antiproliferative activity and inhibitory activity against the proliferation of the MCF-7 breast cancer cell line .
    • Results or Outcomes : The synthesized thiazolidine and azetidinone derivatives have shown promising results in inhibiting the proliferation of the MCF-7 breast cancer cell line .
  • Chemical Synthesis

    • Application Summary : 4-(4-Pyridinyl)thiazole-2-thiol is often used in the field of chemical synthesis . It can act as a reactant in various chemical reactions, contributing to the synthesis of a wide range of chemical compounds .
    • Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis being conducted. Typically, this compound would be combined with the appropriate reagents under controlled conditions to produce the desired chemical compound .
    • Results or Outcomes : The results or outcomes would also depend on the specific synthesis. In general, the use of this compound in chemical synthesis could lead to the formation of new compounds with potential applications in various fields .
  • Material Science

    • Application Summary : 4-(4-Pyridinyl)thiazole-2-thiol can be used in the field of material science . It can contribute to the synthesis of materials with unique properties, such as high thermal stability, electrical conductivity, or specific optical properties .
    • Methods of Application : The compound is typically used as a starting material or intermediate in the synthesis of these materials. The specific synthesis procedures would depend on the desired material, but would typically involve reaction with appropriate reagents under controlled conditions .
    • Results or Outcomes : The synthesized materials could have unique properties that make them suitable for various applications in electronics, optics, or other fields .

properties

IUPAC Name

4-pyridin-4-yl-3H-1,3-thiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S2/c11-8-10-7(5-12-8)6-1-3-9-4-2-6/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQNUYXXLYRUNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CSC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625403
Record name 4-(Pyridin-4-yl)-1,3-thiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Pyridinyl)thiazole-2-thiol

CAS RN

77168-63-9
Record name 4-(4-Pyridinyl)-2(3H)-thiazolethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77168-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Pyridyl)-3H-thiazole-2-thione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077168639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Pyridin-4-yl)-1,3-thiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Pyridin-4-yl)-1,3-thiazole-2(3H)-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.230
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MY Yu, JH Liu, C Liu, WY Pei, JF Ma - Sensors and Actuators B: Chemical, 2021 - Elsevier
We herein reported a newly microporous metal–organic framework (MOF), [Mn 4 (TPTR4A-II) 0.5 (bpdc) 4 (H 2 O)]·2DMF (Mn-MOF) (bpdc = biphenyl-4,4′-dicarboxylate, DMF = N,N′-…
Number of citations: 14 www.sciencedirect.com
L Wang, X Tang, R Huo, X Xu, Z Xu, S Li, Y Jia… - …, 2023 - Wiley Online Library
The determination of molecular and assembly structure of small clusters is a key step toward understanding the complicated nanostructures or even bulk materials. We report herein the …
Y Xu, QG Dong, JP Dong, H Zhang, B Li… - Chemical …, 2023 - pubs.rsc.org
We synthesized a novel Cu8 cluster and employed it as a building block to further obtain a copper cluster-based MOF material (CCMOF). Compared with the Cu8 cluster precursor, the …
Number of citations: 3 pubs.rsc.org
H Gangotra - 2020 - etheses.whiterose.ac.uk
The shortage of new antibiotics has given rise to unprecedented levels of antimicrobial resistance and demands research into the complex mechanisms utilised by bacteria to adapt, …
Number of citations: 2 etheses.whiterose.ac.uk

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